3-Methyl-4-[(pyridin-3-ylmethyl)-amino]-benzoic acid is a compound that belongs to the class of benzoic acids and is characterized by the presence of a pyridine moiety. It has garnered interest due to its potential applications in medicinal chemistry, particularly as a pharmacological agent. The compound can be classified as an amino acid derivative, which is significant in various biochemical processes.
This compound is often synthesized as an intermediate or impurity in the manufacture of more complex pharmaceutical agents, particularly those targeting tyrosine kinases, which are implicated in various cancers. The International Union of Pure and Applied Chemistry name for this compound is 4-methyl-3-[(4-(pyridin-3-yl)methylamino]benzoic acid, and its CAS number is 641569-94-0 .
The synthesis of 3-Methyl-4-[(pyridin-3-ylmethyl)-amino]-benzoic acid can be achieved through several methods, primarily involving the reaction of 4-methyl-3-nitrobenzoic acid with pyridin-3-ylmethylamine.
The choice of solvents (e.g., dichloromethane, toluene) and reagents (e.g., thionyl chloride, triethylamine) plays a crucial role in optimizing yields and reaction times. The process typically requires careful control of temperature and pH to ensure successful cyclization and minimize side reactions .
The primary reactions involving 3-Methyl-4-[(pyridin-3-ylmethyl)-amino]-benzoic acid include:
These reactions are essential for modifying the compound into derivatives that may enhance its pharmacological properties.
The mechanism of action for compounds like 3-Methyl-4-[(pyridin-3-ylmethyl)-amino]-benzoic acid primarily involves inhibition of tyrosine kinases. By binding to the active site or allosteric sites on these enzymes, it disrupts signaling pathways that promote cell proliferation and survival in cancer cells.
Research indicates that similar compounds exhibit significant anti-cancer activity by inducing apoptosis in malignant cells through kinase inhibition . The specific interaction dynamics would require further investigation through molecular docking studies.
Relevant data from various studies confirm these properties, indicating its utility in pharmaceutical formulations .
The primary applications of 3-Methyl-4-[(pyridin-3-ylmethyl)-amino]-benzoic acid include:
3-Methyl-4-[(pyridin-3-ylmethyl)-amino]-benzoic acid (CAS 878714-40-0, MW 242.27, C₁₄H₁₄N₂O₂) [1] [3] is primarily synthesized via reductive amination between 3-amino-4-methylbenzoic acid and pyridine-3-carbaldehyde. This route proceeds through an imine intermediate that undergoes reduction to yield the target compound. Alternative approaches include nucleophilic substitution where 3-(bromomethyl)pyridine reacts with 3-amino-4-methylbenzoic acid under basic conditions [9]. A significant optimized pathway involves hydrolysis of ester precursors—such as methyl 3-methyl-4-[(pyridin-3-ylmethyl)amino]benzoate—using aqueous sodium hydroxide (20-25% w/v) in methanol/water solvents. This method achieves high yields (88-92%) under ambient temperatures (20-25°C) with rigorous pH control (pH 4-5) during workup [2].
Table 1: Key Synthetic Methods Comparison
Method | Reagents/Conditions | Yield (%) | Key Advantages |
---|---|---|---|
Reductive Amination | NaBH₄/EtOH, 0-5°C, 2h | 78 | Simplified purification |
Nucleophilic Substitution | K₂CO₃/DMF, 80°C, 12h | 65 | Avoids reduction steps |
Ester Hydrolysis | NaOH/MeOH-H₂O, 20°C, 1h; pH 4-5 adjustment | 88-92 | Scalable, mild conditions |
For intermediates containing nitro groups (e.g., 4-nitro-3-methylbenzoic acid), phase-transfer catalysts (PTCs) significantly enhance reduction efficiency. Tetrabutylammonium bromide (TBAB) facilitates the transfer of reducing agents across aqueous-organic interfaces during catalytic hydrogenation or metal-mediated reductions. This method reduces reaction times by 40-50% compared to standard catalytic hydrogenation and improves yields to >95% for critical intermediates like 3-amino-4-methylbenzoic acid [9]. The PTC mechanism enables nitro reduction at lower temperatures (50-60°C vs. 80-100°C), minimizing decarboxylation side reactions [2] [6].
Iron powder in acetic acid/ethanol systems provides an eco-friendly alternative for imine reduction. The process involves:
Solvent systems profoundly impact reaction kinetics and purity:
Table 2: Solvent Performance in Key Reactions
Reaction | Optimal Solvent | Suboptimal Solvents | Purity Impact |
---|---|---|---|
Ester Hydrolysis | MeOH:H₂O (2:1) | THF:H₂O, EtOH:H₂O | 99% vs. 85-90% |
Iron-Mediated Reduction | EtOH:H₂O (3:1) | i-PrOH, MeCN | 95% vs. 70-75% |
Nucleophilic Amination | DMAc | DMF, NMP | 98% vs. 87-90% |
Scalable synthesis requires addressing three key challenges:
Table 3: Scalability Comparison of Production Methods
Parameter | Batch Process | Continuous Flow Process |
---|---|---|
Scale | 5-20 kg/batch | 50-100 kg/day |
Cycle Time | 12-18 h | 2-4 h |
Key Impurity | Des-amino byproduct (0.8%) | <0.1% |
Crystallization Yield | 75% | 88-90% |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: